REACTION_CXSMILES
|
I[CH2:2][CH:3]([CH3:5])[CH3:4].[C:6]([C:9]1[CH:18]=[C:13]([C:14]([O:16][CH3:17])=[O:15])[C:12]([OH:19])=[CH:11][CH:10]=1)(=[O:8])[CH3:7].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[C:6]([C:9]1[CH:10]=[CH:11][C:12]([O:19][CH2:2][CH:3]([CH3:5])[CH3:4])=[C:13]([CH:18]=1)[C:14]([O:16][CH3:17])=[O:15])(=[O:8])[CH3:7] |f:2.3.4|
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Name
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Quantity
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13.35 mL
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Type
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reactant
|
Smiles
|
ICC(C)C
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Name
|
|
Quantity
|
15 g
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Type
|
reactant
|
Smiles
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C(C)(=O)C1=CC=C(C(C(=O)OC)=C1)O
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Name
|
|
Quantity
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16 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C(C)#N
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Name
|
|
Quantity
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26.7 mL
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Type
|
reactant
|
Smiles
|
ICC(C)C
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Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
13.35 mL
|
Type
|
reactant
|
Smiles
|
ICC(C)C
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Name
|
|
Quantity
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16 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
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the reaction stirred at 60° C. for 18 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction stirred at 60° C. for a further 72 hours
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Duration
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72 h
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Type
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STIRRING
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Details
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the reaction stirred
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Type
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TEMPERATURE
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Details
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at reflux for a further 3 hours
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Duration
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3 h
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Type
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CONCENTRATION
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Details
|
The cooled mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the residue partitioned between ethyl acetate and 1N sodium hydroxide solution
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Type
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CUSTOM
|
Details
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The phases were separated
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Type
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EXTRACTION
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Details
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the aqueous extracted with further ethyl acetate
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Type
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WASH
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Details
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the combined organic solutions washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Reaction Time |
18 h |
Name
|
|
Type
|
product
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Smiles
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C(C)(=O)C=1C=CC(=C(C(=O)OC)C1)OCC(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |